ROMK1 (Kir1.1) Inhibitory Potency: 4-Phenylbutanamide vs. 2-Phenylbutanamide Isomer and Des-methyl Analogs
In a whole-cell voltage-clamp electrophysiology assay on human ROMK1 (Kir1.1) expressed in CHO cells, the target compound 4-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide exhibited an IC50 of 82 nM [1]. This represents a >2-fold improvement over the 2-phenylbutanamide positional isomer (IC50 = 175 nM) [2] and a >60-fold improvement over the des-methyl analog N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide (IC50 = 5,200 nM) [3], demonstrating the critical contribution of the 2,3,7-trimethyl substitution pattern to ROMK1 affinity.
| Evidence Dimension | ROMK1 (Kir1.1) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 82 nM |
| Comparator Or Baseline | 2-phenyl isomer: IC50 = 175 nM; des-methyl analog: IC50 = 5,200 nM |
| Quantified Difference | 2.1-fold more potent than 2-phenyl isomer; 63-fold more potent than des-methyl analog |
| Conditions | Whole-cell voltage clamp, human ROMK1 expressed in CHO cells, pH 7.4, 2°C |
Why This Matters
ROMK1 selectivity and potency are pivotal for renal diuretic development; the 63-fold potency window over the des-methyl analog directly translates to lower screening concentrations and reduced off-target risk in in vitro profiling.
- [1] BindingDB entry BDBM50614116 / CHEMBL5285143: 4-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide, IC50 = 82 nM at human TSHR/ROMK1. View Source
- [2] BindingDB entry for 2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide (positional isomer), IC50 = 175 nM at ROMK1. View Source
- [3] BindingDB entry BDBM50391771: N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide, IC50 = 5,200 nM at ROMK1. View Source
